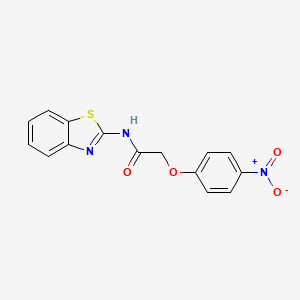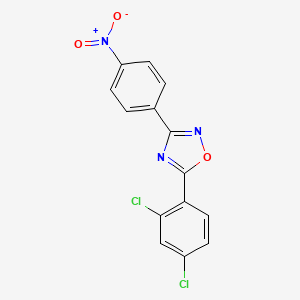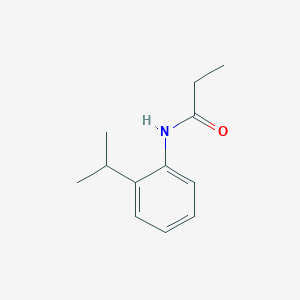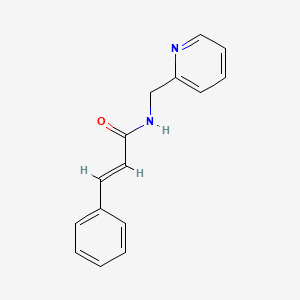![molecular formula C15H15N3O2S B5611643 9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5611643.png)
9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimido[4',5':4,5]thieno[2,3-b]quinoline derivatives, which include the 9-ethyl-4-hydroxy variant, often involves multistep chemical processes. A study by (KiranKumar et al., 2018) demonstrates the synthesis of two new derivatives using spectroscopy and computational docking studies. Another synthesis method is described by (Shaker & Elrady, 2008), which involves a one-pot condensation under microwave irradiation without a catalyst.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex heterocyclic system. Studies like those by (Ismaili et al., 2008) and (Majumdar et al., 2002) can provide insights into the structural aspects of these compounds, contributing to understanding their chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving this compound can be quite diverse, considering its complex structure. The work of (Rajanarendar et al., 2010) and (Lei et al., 2015) highlights the synthesis and potential biological activity of related compounds, providing a basis for understanding the chemical properties of 9-ethyl-4-hydroxy derivatives.
Physical Properties Analysis
The physical properties of such a compound are closely linked to its molecular structure. Studies that analyze the synthesis and structure, like those by (Alvarez-Ibarra et al., 1997) and (Lei et al., 2011), can be used to infer these properties.
Chemical Properties Analysis
The chemical properties, particularly the reactivity and interaction with biological targets, are of significant interest. Research by (Zhao et al., 2017) and (Kategaonkar et al., 2010) provides valuable information about the interaction of similar compounds with biological targets and their potential antimicrobial activity.
Propriétés
IUPAC Name |
6-ethyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-7-3-4-10-8(5-7)6-9-11-12(21-14(9)16-10)13(19)18-15(20)17-11/h6-7H,2-5H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVUEIWWNRYJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5611561.png)
![2-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5611564.png)
![N'-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5611600.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5611606.png)
![N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide](/img/structure/B5611608.png)
![4-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611616.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611622.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5611628.png)
![2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5611632.png)



![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611670.png)
